molecular formula C19H16ClNO2 B11636150 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione CAS No. 62370-69-8

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione

Cat. No.: B11636150
CAS No.: 62370-69-8
M. Wt: 325.8 g/mol
InChI Key: AGCOMGHDFFZMCE-UHFFFAOYSA-N
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Description

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by a cyclohexane ring substituted with a phenyl group and a 4-chloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione typically involves the condensation of 4-chloroaniline with a suitable cyclohexane-1,3-dione derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromoanilino)methylidene]-5-phenylcyclohexane-1,3-dione
  • 2-[(4-Methoxyanilino)methylidene]-5-phenylcyclohexane-1,3-dione
  • 2-[(4-Nitroanilino)methylidene]-5-phenylcyclohexane-1,3-dione

Uniqueness

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs with different substituents.

Properties

CAS No.

62370-69-8

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C19H16ClNO2/c20-15-6-8-16(9-7-15)21-12-17-18(22)10-14(11-19(17)23)13-4-2-1-3-5-13/h1-9,12,14,22H,10-11H2

InChI Key

AGCOMGHDFFZMCE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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